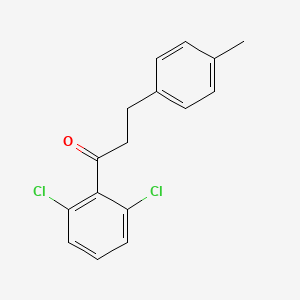

2',6'-Dichloro-3-(4-methylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’,6’-Dichloro-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O . It is used for experimental and research purposes .

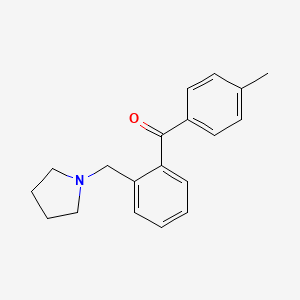

Molecular Structure Analysis

The molecular structure of 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone consists of a propiophenone backbone with a 4-methylphenyl group at the 3-position and two chlorine atoms at the 2’ and 6’ positions of the phenyl ring .Physical and Chemical Properties Analysis

2’,6’-Dichloro-3-(4-methylphenyl)propiophenone has a molecular weight of 293.19 . It has a density of 1.23g/cm3 and a boiling point of 384.7ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Copolymerization Applications

- Copolymers of Trisubstituted Ethylenes and Styrene: Researchers studied electrophilic trisubstituted ethylenes, including variants like 2,6-dichlorophenyl, for copolymerization with styrene. These copolymers exhibited high glass transition temperatures, indicating a decrease in chain mobility due to the high dipolar character of the substituted ethylenes (Kim et al., 1999).

Synthesis and Chemical Reactivity

- Synthesis of Methoxylated Propiophenones: A study on the semisynthesis of natural methoxylated propiophenones involved the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and dichlorophenyl variants, highlighting the compound's role in chemical synthesis processes (Joshi et al., 2005).

- Chlorination of Ketones: Chlorination of propiophenone, including dichlorophenyl derivatives, leads to various acids like 2-phenylglyceric acid, showcasing the compound's reactivity and utility in chlorination processes (Cossar et al., 1991).

Complex Formation and Catalysis

- Tungsten(VI) Complexes with Aminobis(phenolato) Ligands: The study on Tungsten(VI) complexes involving dichlorophenyl variants indicates the compound's potential in forming complex metal-ligand structures, useful in catalysis and materials science (Lehtonen & Sillanpää, 2004).

Pesticide Synthesis

- Labelled Organophosphorus Pesticides: The synthesis of carbon-14 labelled o-(2,6-dichloro-4-methylphenyl) O,O-dimethyl phosphorothioate, a soil fungicide, utilized 2,6-dichloro-4-methylphenyl derivatives, demonstrating the compound's role in developing labelled compounds for agricultural studies (Yoshitake et al., 1979).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .

Propiedades

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-5-7-12(8-6-11)9-10-15(19)16-13(17)3-2-4-14(16)18/h2-8H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFDYKMZYSFSRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644153 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-46-5 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone](/img/structure/B1360459.png)

![2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360460.png)

![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)

![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)

![(3,5-Dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone](/img/structure/B1360464.png)